molecular formula C10H8ClN2NaO2 B2866964 Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1706459-17-7

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2866964
CAS No.: 1706459-17-7
M. Wt: 246.63
InChI Key: LNLDVXJTUABCTG-UHFFFAOYSA-M
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Description

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a carboxylate salt derivative of a key imidazo[1,2-a]pyridine scaffold, designed for research and further manufacturing applications. This compound serves as a critical synthetic intermediate in medicinal chemistry. The core imidazopyridine structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities . Specifically, the free acid form of this compound, 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, is explicitly utilized in the synthesis of novel antibacterial agents, as documented in patent literature . This highlights its value in the development of new therapeutic candidates, particularly in the ongoing search for treatments against infectious diseases. Researchers can leverage this building block to explore structure-activity relationships and to create more complex molecules targeted at various biological pathways. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.Na/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDVXJTUABCTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Cyclization

A foundational method involves the condensation of α-haloketones with 2-aminopyridine derivatives. For example:

  • Step 1 : Reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate in the presence of sodium ethoxide yields 2-ethylimidazo[1,2-a]pyridine-3-carboxylate ester.
  • Step 2 : Hydrolysis of the ester group using aqueous NaOH (1–2 M, 60–80°C) forms the carboxylic acid, followed by neutralization with sodium bicarbonate to isolate the sodium salt.

Key Conditions :

  • Molar ratio of 2-amino-5-chloropyridine to ethyl bromopyruvate: 1:1.2.
  • Reaction temperature: 5–10°C during cyclization to prevent side reactions.
  • Yield: 68–72% after purification via recrystallization.

Halogenation of Preformed Imidazopyridine Intermediates

An alternative route involves post-cyclization chlorination:

  • Step 1 : Synthesize 2-ethylimidazo[1,2-a]pyridine-3-carboxylate ester via a FeCl3-catalyzed tandem reaction.
  • Step 2 : Direct chlorination at position 6 using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C.
  • Step 3 : Saponification with NaOH (2 M, reflux) and neutralization to obtain the sodium salt.

Optimization Insights :

  • NCS stoichiometry: 1.1 equivalents ensures complete monochlorination.
  • Microwave-assisted hydrolysis reduces reaction time from 6 hours to 30 minutes.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Condensation cyclization High regioselectivity; minimal byproducts Requires low-temperature conditions 68–72%
Post-cyclization halogenation Flexible halogen positioning Risk of dihalogenation without precise control 60–65%
Microwave-assisted hydrolysis Energy-efficient; faster kinetics Specialized equipment required 75–78%

Mechanistic Insights and Critical Steps

Cyclization Mechanism

The sodium ethoxide-mediated cyclization proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of ethyl bromopyruvate, followed by intramolecular dehydration (Fig. 1). The ethyl group’s electron-donating effect enhances nucleophilicity at position 2, favoring regioselectivity.

Chlorination Dynamics

NCS-mediated chlorination involves radical intermediates, with the chlorine atom preferentially attacking the electron-deficient position 6 of the pyridine ring. Polar aprotic solvents like DMF stabilize the transition state, improving selectivity.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1 v/v) removes unreacted starting materials.
  • Spectroscopic Validation :
    • ¹H NMR (D2O): δ 1.35 (t, 3H, CH2CH3), 3.02 (q, 2H, CH2CH3), 7.45 (d, 1H, H-5), 8.20 (s, 1H, H-3).
    • IR : 1680 cm⁻¹ (C=O stretch of carboxylate), 1550 cm⁻¹ (C=N stretch).

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl bromopyruvate is cost-prohibitive for large-scale synthesis; alternatives like glyoxal derivatives are under investigation.
  • Green Chemistry Approaches : Solvent-free cyclization using ball milling reduces waste generation.

Scientific Research Applications

While there is no direct, comprehensive study solely dedicated to the applications of "Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate," the available literature suggests its role as an intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry . The applications stem from the properties of imidazopyridine derivatives, which have shown potential in various therapeutic areas .

Please note: The following information is based on the broader applications of related compounds and the potential uses extrapolated from their chemical properties, as a direct study on the sodium salt is unavailable.

Pharmaceutical Research

  • Anticancer Agents: Imidazopyridine derivatives have demonstrated potential as anticancer agents . Specific derivatives have shown significant inhibitory activity against c-Met kinase, an enzyme involved in cancer cell growth . In one study, compounds with an imidazopyridine core inhibited c-Met kinase activity by up to 55.3% at a concentration of 25 μM .
  • Antitubercular Drugs: The imidazo[1,2-a]pyridine-3-carboxy moiety is present in several anti-tubercular drugs . These compounds can target novel therapeutic pathways and drug resistance mechanisms in Mycobacterium tuberculosis (Mtb) .

Chemical Synthesis

  • Intermediate in Drug Synthesis: The ethyl ester derivative of this compound is a key intermediate in synthesizing minodronic acid, a bisphosphonate drug used to treat osteoporosis and hypercalcemia .
  • Building Block for Diverse Compounds: The core structure can be modified to create a variety of novel compounds with different pharmacological activities .

Inhibition of c-Met Kinase Activity

  • A study screened several imidazopyridine derivatives for their c-Met inhibitory activities in vitro using a homogeneous time-resolved fluorescence (HTRF) assay .
  • Compounds 6d , 6e , and 6f significantly inhibited c-Met kinase activity by 55.3%, 53.0%, and 51.3%, respectively, at a concentration of 25 μM .
  • Derivatives 6h and 6i also showed significant inhibitory activities against the c-Met enzyme at 25 μM, with percent inhibitions of 48.6% and 37.5%, respectively .

Inhibition of Cancer Cell Growth in 3D Spheroid Model

  • The effect of compounds 6d , 6e , and 6f on cancer cell growth was tested using 3D spheroids .
  • Treatment with these compounds for 72 hours resulted in a significant dose-dependent effect on spheroid growth .
  • A dose-dependent decrease in circularity and optical density was observed after treatment, indicating a reduction in spheroid structural integrity .

Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester

The synthesis involves the following steps :

  • Reacting (2-oxo-1(2H)-pyridyl) acetonitrile and ethyl formate in a molar ratio of 1:5 in an ice-water bath at 5-10°C with sodium ethoxide for 6-8 hours .
  • Adding distilled water and collecting the oil phase .
  • Mixing the oil phase with ethyl alcohol, adding potassium carbonate, and refluxing for 30-40 minutes .
  • Adjusting the pH value with acetic acid, rotary evaporating to dryness, and washing to collect the solid imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester .

Mechanism of Action

The mechanism of action of sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it has shown significant potency against Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

Substituent Variations and Core Modifications

The following table highlights key structural differences and similarities with related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents (Positions) Core Structure Key Properties/Applications References
Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Et, 3-COO⁻Na⁺ Imidazo[1,2-a]pyridine High solubility; kinase inhibition
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Ph, 3-COOEt Imidazo[1,2-a]pyridine Intermediate for drug synthesis
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 6-Cl, 2-COOMe Imidazo[1,2-b]pyridazine Antimycobacterial activity
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-Aryl, 3-COOEt Imidazo[1,2-a]pyridine PI3K inhibitor; anti-fibrotic effects
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 2-COOH Imidazo[1,2-a]pyridine Building block for SAR studies

Key Observations :

  • Position of Carboxylate : The sodium salt’s 3-carboxylate group (vs. 2-carboxylate in ) improves solubility and may alter binding affinity in biological targets.
  • Core Heterocycle : Imidazo[1,2-b]pyridazine derivatives () exhibit distinct electronic properties due to the pyridazine ring, impacting target selectivity.

Physicochemical Properties

  • Solubility : The sodium carboxylate form significantly increases aqueous solubility compared to ethyl esters (e.g., 26–83% yields in ethyl ester syntheses require organic solvents for purification ).
  • Lipophilicity : Ethyl esters (logP ~2.5–3.0) are more lipophilic than the sodium salt (logP <1), affecting membrane permeability and bioavailability .

Biological Activity

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate (abbreviated as SEIPC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

SEIPC is characterized by its imidazo[1,2-a]pyridine scaffold, which is known for various biological applications. The IUPAC name for this compound is this compound, with a molecular formula of C10H8ClN2NaO2. Its structure includes a chloro substituent and an ethyl group that contribute to its reactivity and biological properties.

Synthesis

The synthesis of SEIPC typically involves the functionalization of the imidazo[1,2-a]pyridine core through methods such as radical reactions and transition metal catalysis. These synthetic routes are optimized for higher yields and purity using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Properties

Research indicates that SEIPC exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that compounds derived from imidazo[1,2-a]pyridine structures can inhibit Mtb with low nanomolar minimum inhibitory concentration (MIC) values. For instance, derivatives of SEIPC have been explored as potential antitubercular agents due to their ability to target specific enzymes involved in bacterial cell wall synthesis .

Anticancer Potential

In addition to its antimicrobial properties, SEIPC has been investigated for its anticancer activity. It has been shown to interact with various cellular pathways that regulate proliferation and apoptosis in cancer cells. The precise mechanisms involve binding to specific receptors and influencing signaling pathways that are crucial for tumor growth inhibition .

The mechanism of action of SEIPC involves its interaction with several molecular targets. Notably, it binds with high affinity to enzymes critical for bacterial survival and proliferation. In the case of Mtb, SEIPC targets enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to increased susceptibility of the bacteria to host immune responses .

Case Studies and Research Findings

Several studies highlight the biological activity of SEIPC:

  • Antitubercular Activity : A study demonstrated that derivatives of SEIPC exhibited potent activity against both drug-sensitive and drug-resistant strains of Mtb. Compounds synthesized based on the SEIPC structure showed promising pharmacokinetic profiles and low toxicity in preliminary assays .
  • Anticancer Activity : Research has indicated that SEIPC can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to modulate key signaling pathways makes it a candidate for further development as an anticancer agent .
  • Biochemical Assays : Biochemical assays conducted on derivatives of SEIPC have revealed their capacity to inhibit specific enzymatic activities associated with bacterial respiration and metabolism. These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

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